molecular formula C13H27Cl2N3 B1412729 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride CAS No. 2203016-78-6

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride

Cat. No.: B1412729
CAS No.: 2203016-78-6
M. Wt: 296.3 g/mol
InChI Key: OSIFRLJYIIRIAP-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a piperazine derivative that has been shown to have a wide range of biological effects, including effects on neurotransmitter systems in the brain.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride is complex and not fully understood. This compound has been shown to have activity at several different receptor systems in the brain, including the serotonin, dopamine, and norepinephrine receptors. This compound has also been shown to have effects on the release and uptake of several different neurotransmitters, including dopamine, serotonin, and norepinephrine. The exact mechanism by which this compound produces its effects is still the subject of ongoing research.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to increase the release of several different neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been shown to have effects on the activity of several different receptor systems in the brain, including the serotonin, dopamine, and norepinephrine receptors. The exact biochemical and physiological effects of this compound are still the subject of ongoing research.

Advantages and Limitations for Lab Experiments

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride has several advantages as a tool for research in neuroscience and pharmacology. This compound has been shown to have activity at several different receptor systems in the brain, making it a useful tool for studying the function of these systems. This compound has also been shown to have potential as a treatment for several different psychiatric disorders, making it a valuable tool for drug discovery research. However, there are also limitations to the use of this compound in lab experiments. This compound is a potent compound that can produce significant effects at low concentrations, making it difficult to control the dose and avoid potential side effects.

Future Directions

There are several different directions for future research on 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride. One area of research is the development of more selective compounds that target specific receptor systems in the brain. Another area of research is the development of new therapeutic applications for this compound, including the treatment of other psychiatric disorders. Finally, there is ongoing research into the mechanism of action of this compound, which may lead to a better understanding of its effects and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have activity at several different receptor systems in the brain and has potential as a treatment for several different psychiatric disorders. The synthesis of this compound is a well-established process, and there are several directions for future research on this compound. While there are limitations to the use of this compound in lab experiments, it remains a valuable tool for research in neuroscience and pharmacology.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride has been studied extensively for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have activity at several different receptor systems in the brain, including the serotonin, dopamine, and norepinephrine receptors. This compound has also been shown to have potential as a treatment for several different psychiatric disorders, including depression, anxiety, and schizophrenia.

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-piperidin-4-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3.2ClH/c1-2-12(1)11-15-7-9-16(10-8-15)13-3-5-14-6-4-13;;/h12-14H,1-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIFRLJYIIRIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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